Betaprodine hydrochloride

Vue d'ensemble

Description

Betaprodine hydrochloride is an opioid analgesic that is chemically related to meperidine. It is known for its rapid onset and shorter duration of action compared to meperidine. This compound has been used in various medical settings, including obstetrics, pre-operative medication, minor surgical procedures, and dental procedures .

Méthodes De Préparation

The synthesis of betaprodine hydrochloride involves several steps. The key intermediate in the synthesis is 4-piperidone, which is obtained through a Dieckmann-type condensation of 2-phenylethylamine with ethyl acrylate. The resultant β-keto ester is then decarboxylated to yield the piperidone. The piperidone is subsequently acylated to form the desired ester, which is then converted to this compound .

Analyse Des Réactions Chimiques

Betaprodine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry Betaprodine hydrochloride serves as a reference standard in analytical chemistry for studying opioid compounds.

- Biology It is used in biological research to understand the pharmacodynamics and pharmacokinetics of opioid analgesics.

- Medicine this compound is studied for its analgesic properties and potential use in pain management. Historically, it has been used in obstetrics, pre-operative medication, minor surgical procedures, and dental procedures .

- Industry This compound is used in the development of new analgesic drugs and formulations.

Historical Context and Relative Potency

Betaprodine's development dates back to the late 1940s in Germany . Research has shown that the substitution of a methyl group into the 3-position of the piperidine ring of pethidine results in increased potency. This substitution yields two geometrically isomeric forms, known as alphaprodine and betaprodine, with betaprodine being further resolved into optical enantiomorphs .

Pharmacological testing in rats revealed significant differences in potency: betaprodine was found to be approximately 5.5 times stronger than morphine, while the (+)-β-form was 3.5 times stronger and the (-)-β-form was 7.9 times stronger . In comparison to alphaprodine, betaprodine is about five times more potent but is metabolized more rapidly . Human studies, however, indicate that the difference in action between alphaprodine and betaprodine is not as pronounced .

Adverse Effects

Mécanisme D'action

Betaprodine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein coupled receptor family. Activation of these receptors leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing neuronal excitability .

Comparaison Avec Des Composés Similaires

Betaprodine hydrochloride is similar to other opioid analgesics such as meperidine, alphaprodine, and fentanyl. it is unique due to its rapid onset and shorter duration of action.

Meperidine: this compound is more rapid in onset and has a shorter duration of action compared to meperidine.

Alphaprodine: Both alphaprodine and betaprodine are structurally similar, but betaprodine has a different stereochemistry, leading to variations in their pharmacological effects.

Fentanyl: Fentanyl is more potent than this compound, but this compound has a faster onset of action .

This compound’s unique properties make it a valuable compound in both clinical and research settings.

Activité Biologique

Betaprodine hydrochloride is an opioid analgesic that is chemically related to meperidine. It is recognized for its rapid onset and shorter duration of action, making it suitable for various medical applications, including obstetrics, pre-operative medication, minor surgical procedures, and dental treatments. This compound's unique pharmacological properties have made it a subject of extensive research in the fields of pharmacodynamics and pharmacokinetics.

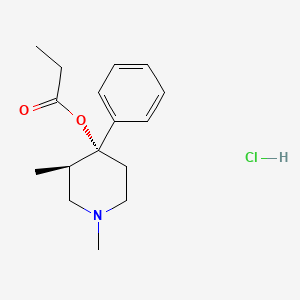

Chemical Structure

This compound has the chemical formula CHNO·HCl. The synthesis involves several steps, starting from 4-piperidone, which undergoes acylation to yield the final compound. The compound's structure allows it to interact effectively with opioid receptors in the central nervous system.

Betaprodine exerts its analgesic effects by binding primarily to mu-opioid receptors. This interaction inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The activation of these receptors results in a decrease in cyclic AMP production, thereby reducing neuronal excitability and pain perception.

Pharmacological Profile

This compound demonstrates a potent analgesic effect comparable to other opioids but with distinct pharmacokinetic properties:

- Rapid Onset : Betaprodine has a quicker onset of action compared to meperidine.

- Short Duration : Its effects are shorter-lived, making it advantageous for short surgical procedures where quick recovery is desired.

Comparison with Other Opioids

| Compound | Onset of Action | Duration of Action | Potency (relative to morphine) |

|---|---|---|---|

| Betaprodine | Rapid | Short | 550 (β-form) |

| Meperidine | Moderate | Moderate | 100 |

| Alphaprodine | Moderate | Moderate | 190 |

| Fentanyl | Very Rapid | Short | 80-100 times more potent than morphine |

The potency of betaprodine, particularly in its β-form, indicates its significant analgesic capacity, which has been substantiated through various studies.

Case Study Example

In a clinical setting, betaprodine was administered to patients undergoing minor surgical procedures. The results indicated:

- Patient Satisfaction : High levels of patient satisfaction due to effective pain management.

- Side Effects : Minimal side effects reported, primarily nausea and dizziness.

- Recovery Time : Patients experienced quicker recovery times compared to those treated with longer-acting opioids.

Research Findings

- Analgesic Efficacy : Studies have shown that betaprodine provides effective pain relief comparable to morphine in postoperative settings.

- Addiction Potential : Research indicates that while betaprodine has addictive properties similar to other opioids, its rapid clearance may reduce the likelihood of prolonged use and dependency.

Propriétés

IUPAC Name |

[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUADVCIBEPQJ-OALZAMAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601963 | |

| Record name | (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49638-23-5 | |

| Record name | Betaprodine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049638235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAPRODINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I259XWGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.